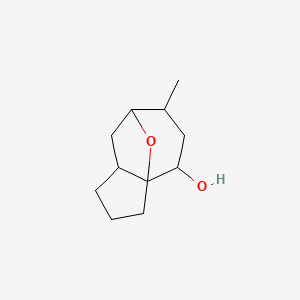
6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol is a complex organic compound with the molecular formula C15H26O. It is known for its unique structure, which includes a fused bicyclic system with an epoxy group and a hydroxyl group. This compound is also referred to by other names such as Epicedrol and Cedran-8-ol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol typically involves the cyclization of precursor molecules under specific conditions. One common method involves the use of cyclization reactions of sesquiterpenes, which are then subjected to epoxidation to introduce the epoxy group. The reaction conditions often include the use of catalysts such as Lewis acids and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization and epoxidation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavors due to its unique scent profile.
Mécanisme D'action
The mechanism of action of 6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cedrol: A sesquiterpene alcohol with a similar structure but lacking the epoxy group.
Isocedrol: Another sesquiterpene alcohol with structural similarities.
Epicedrol: A stereoisomer of 6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol.
Uniqueness
This compound is unique due to its fused bicyclic system with both an epoxy and a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
89617-20-9 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
8-methyl-11-oxatricyclo[5.3.1.01,5]undecan-10-ol |
InChI |
InChI=1S/C11H18O2/c1-7-5-10(12)11-4-2-3-8(11)6-9(7)13-11/h7-10,12H,2-6H2,1H3 |
Clé InChI |
XTZSNMRXYMHMNP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C23CCCC2CC1O3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


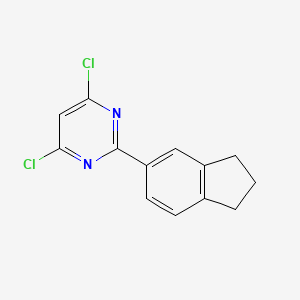
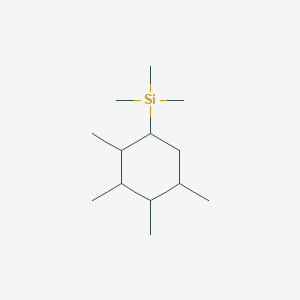
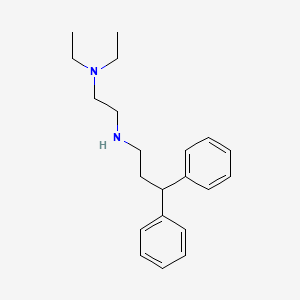
![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)
![1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14381657.png)
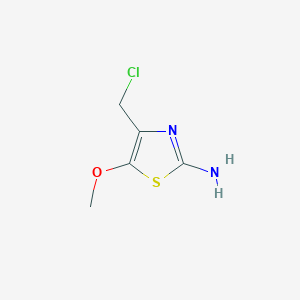
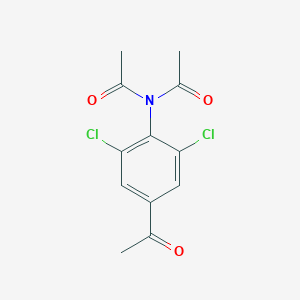
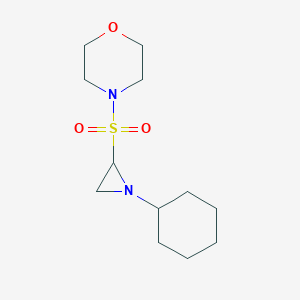
![2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14381680.png)
![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)
![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)

